6-Hydroxynicotinic acid (6-OHNA) has potential applications in the field of bacterial identification, particularly for Pseudomonas aeruginosa. This bacterium is a common cause of hospital-acquired infections and is known for its antibiotic resistance. Research suggests that 6-OHNA is a unique metabolite produced by P. aeruginosa when it utilizes nicotinic acid [, ].
Current methods for P. aeruginosa identification often rely on culturing the bacteria and observing its growth characteristics, which can be time-consuming and labor-intensive []. 6-OHNA detection in urine samples using techniques like nuclear magnetic resonance (NMR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) offers a potentially faster and more specific means of identifying P. aeruginosa infections [, ].
6-OHNA can also be used to study metabolic pathways in various organisms. As a metabolite of nicotinic acid, it provides insights into the degradation and utilization of this essential vitamin in different species [].
For example, researchers have used 6-OHNA to investigate the metabolic pathways of nicotinic acid in plants like Arabidopsis thaliana []. Studying these pathways can contribute to a better understanding of plant nutrition and stress responses.
6-Hydroxynicotinic acid is a monohydroxypyridine derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the sixth position of the pyridine ring. Its molecular formula is C₆H₅NO₃, and it has a molecular weight of approximately 139.0269 g/mol . This compound plays a role in various metabolic processes and has been identified as a metabolite in both humans and certain bacteria .
6-Hydroxynicotinic acid participates in several enzymatic reactions. One notable reaction involves its conversion to 2,6-dihydroxynicotinate through the action of the enzyme 6-hydroxynicotinate dehydrogenase, which utilizes water and oxygen as substrates to produce hydrogen peroxide as a byproduct . Additionally, the enzyme 6-hydroxynicotinic acid 3-monooxygenase catalyzes the hydroxylation of this compound, showcasing its role in bacterial nicotinic acid metabolism .
The biological activity of 6-hydroxynicotinic acid is primarily linked to its metabolic functions within microorganisms. It has been shown to be produced by certain bacteria like Pseudomonas aeruginosa, which can convert nicotinic acid into this compound . This transformation indicates its potential role in microbial metabolism and suggests that it may have implications for understanding bacterial degradation pathways.
Several methods exist for synthesizing 6-hydroxynicotinic acid:
6-Hydroxynicotinic acid has several applications:
Research indicates that 6-hydroxynicotinic acid interacts with specific enzymes that facilitate its transformation within metabolic pathways. For instance, studies on the crystal structure of 6-hydroxynicotinic acid 3-monooxygenase reveal insights into substrate binding and catalytic mechanisms, providing valuable information on how this compound is processed by bacteria .
Several compounds share structural similarities with 6-hydroxynicotinic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Nicotinic Acid | Pyridine ring with a carboxylic group | Precursor to 6-hydroxynicotinic acid |
2-Hydroxypyridine | Hydroxyl group at the second position | Lacks carboxylic functionality |
6-Aminonicotinic Acid | Amino group at the sixth position | Potentially more basic due to amino group |
2,6-Dihydroxynicotinate | Additional hydroxyl group at the second position | Product of enzymatic reaction involving 6-hydroxynicotinic acid |
These compounds highlight the unique positioning of the hydroxyl group in 6-hydroxynicotinic acid, which influences its reactivity and biological roles.
Irritant